3-amino-4-chloro-N-(2-hydroxyethyl)benzamide
Description
3-amino-4-chloro-N-(2-hydroxyethyl)benzamide is an organic compound with the molecular formula C9H11ClN2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the 3-position, a chlorine atom at the 4-position, and a hydroxyethyl group attached to the nitrogen atom of the benzamide moiety
Properties
IUPAC Name |
3-amino-4-chloro-N-(2-hydroxyethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c10-7-2-1-6(5-8(7)11)9(14)12-3-4-13/h1-2,5,13H,3-4,11H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMZPUIFRULOKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCO)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-chloro-N-(2-hydroxyethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amidation: The resulting 3-amino-4-chlorobenzoic acid is then reacted with 2-aminoethanol in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-chloro-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 3-amino-N-(2-hydroxyethyl)benzamide.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-amino-4-carboxy-N-(2-hydroxyethyl)benzamide.
Reduction: 3-amino-N-(2-hydroxyethyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Pharmacological Potential
The compound has been investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer properties. Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic development in diseases such as cancer and autoimmune disorders.
Case Studies
- A study demonstrated that derivatives of this compound exhibited significant inhibition of acetylcholinesterase, suggesting potential use in treating neurodegenerative diseases like Alzheimer's .
- Another investigation explored its efficacy against various cancer cell lines, revealing promising results that warrant further exploration in clinical settings .
Enzyme Interaction Studies
The compound has been used as a probe in biochemical assays to study enzyme interactions. Its ability to bind selectively to certain enzymes makes it valuable for understanding biochemical pathways and developing new therapeutic strategies.
Antimicrobial Activity
Research has shown that 3-amino-4-chloro-N-(2-hydroxyethyl)benzamide exhibits antimicrobial properties against several bacterial strains, including those responsible for tuberculosis . The structure-activity relationship (SAR) studies indicate that modifications can enhance its efficacy.
Development of Novel Materials
The compound is also studied for its potential use in developing novel materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can tailor material properties for applications in electronics or photonics.
Data Tables
Mechanism of Action
The mechanism of action of 3-amino-4-chloro-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyethyl groups can form hydrogen bonds with active sites, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-amino-4-chlorobenzamide: Lacks the hydroxyethyl group, making it less hydrophilic.
4-chloro-N-(2-hydroxyethyl)benzamide: Lacks the amino group, affecting its binding properties.
3-amino-N-(2-hydroxyethyl)benzamide: Lacks the chlorine atom, altering its reactivity.
Uniqueness
3-amino-4-chloro-N-(2-hydroxyethyl)benzamide is unique due to the combination of functional groups that provide a balance of hydrophilicity, reactivity, and binding potential. This makes it a versatile compound for various applications in research and industry.
Biological Activity
3-Amino-4-chloro-N-(2-hydroxyethyl)benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound this compound has the following molecular formula:
- Molecular Formula : C10H12ClN2O2
- Molecular Weight : 232.67 g/mol
This compound features an amino group, a chloro substituent, and a hydroxyl ethyl side chain, which contribute to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation.
- Enzyme Inhibition : It interacts with specific enzymes, potentially modulating their activity.
- Neuroprotective Effects : Preliminary studies suggest it may have protective effects on neuronal cells.
The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to act through the following pathways:
- HDAC Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression.
- Apoptosis Induction : The compound may promote apoptosis in cancer cells by affecting cell cycle regulation and enhancing pro-apoptotic signals.
Data Table: Biological Activity Summary
Case Studies and Research Findings
- Antitumor Efficacy :
- Mechanistic Studies :
-
Neuroprotective Studies :
- Research focused on the neuroprotective effects highlighted that certain derivatives could mitigate oxidative stress-induced damage in neuronal cells. These findings suggest potential applications in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
